Trizma citrate tribasic

Analytical Chemistry Environmental Analysis Organometallic Speciation

Standard Tris-HCl buffers lack citrate's metal-chelating capacity, while sodium citrate alone has a narrow pH range (3.0-6.2). Trizma citrate tribasic (3:1 Tris:citrate) solves this with dual buffering across overlapping pH domains and consistent ionic strength. - Pre-formulated 1M solution: Eliminates titration errors from user-prepared mixtures - Enables GC-MS organotin analysis (TBT, MOcT, DOcT) with lower detection limits per EU Water Directive - Preserves methyltransferase activity (no 20% loss seen with phosphate-citrate) - Non-precipitating for Ca²⁺, Mn²⁺, Ag⁺ in enzyme assays

Molecular Formula C18H41N3O16
Molecular Weight 555.5 g/mol
Cat. No. B12041681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrizma citrate tribasic
Molecular FormulaC18H41N3O16
Molecular Weight555.5 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
InChIInChI=1S/C6H8O7.3C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*6-8H,1-3,5H2
InChIKeyOHSJHRFFVBSWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trizma Citrate Tribasic Buffer Overview


Trizma citrate tribasic is a pre-formulated buffer system consisting of tris(hydroxymethyl)aminomethane (Tris) and citric acid in a 3:1 molar ratio (molecular formula C18H41N3O16, MW 555.53 g/mol), supplied as a 1 M aqueous solution . Unlike single-component Tris buffers that require titration with HCl or acetic acid to achieve target pH, this conjugate buffer provides both primary amine (Tris) and polycarboxylate (citrate) buffering groups, enabling dual buffering mechanisms across overlapping pH domains . The compound's tribasic stoichiometry distinguishes it from Trizma citrate dibasic (2:1 Tris:citrate, MW 434.39) and Trizma citrate monobasic (1:1), with each variant offering distinct ionic strength and pH adjustment characteristics for specific biochemical workflows [1].

Pre-formulated 3:1 Tris:citrate, ready-to-use 1 M aqueous solution
Dual buffering: Tris amine and citrate polycarboxylate groups
Tribasic stoichiometry targets near-neutral pH range

Trizma Citrate Tribasic: Substitution Limitations


Substituting Trizma citrate tribasic with Tris-HCl or sodium citrate buffers introduces uncontrolled experimental variables that compromise reproducibility and functional outcomes. Tris-HCl buffers lack the metal-chelating functionality of the citrate moiety, which is essential for applications requiring sequestration of divalent cations . Conversely, sodium citrate alone lacks the amine buffering group of Tris, limiting its effective pH range to approximately 3.0-6.2 compared to the extended buffering capability of Tris-citrate conjugates . The pre-mixed 3:1 Tris:citrate stoichiometry eliminates titration variability inherent in user-prepared Tris-citrate mixtures, ensuring consistent ionic strength and buffering capacity across experiments [1]. Furthermore, the tribasic form generates significantly higher ionic strength than monobasic or dibasic variants, affecting enzyme kinetics, protein solubility, and crystallization outcomes in ways that cannot be predicted from simple pH equivalence [2].

Tris-HCl or sodium citrate alone
Lacks dual buffering: Tris-HCl cannot chelate divalent metals; sodium citrate lacks amine buffering and has a lower pH range.
User-mixed Tris-citrate solutions
Titration variability alters ionic strength and buffering capacity, which can shift enzyme kinetics and crystallization outcomes.
Dibasic or monobasic forms
Lower native pH (dibasic ~5–6) and reduced ionic strength may not directly support neutral pH workflows.

Trizma Citrate Tribasic Performance Evidence


Improved Organotin Derivatization Yield

In ethylation derivatization reactions for organotin compounds (TBT, MOcT, and DOcT), Tris-citrate buffer produced measurably higher yields compared to the standard acetate buffer system under identical reaction conditions [1]. The improvement was observed across multiple organotin species, indicating a buffer-specific enhancement effect rather than compound-specific optimization. The ethylation yields in Tris-citrate buffer were found to be better for TBT, MOcT, and DOcT in comparison to commonly used acetate buffer [1].

Derivatization yield
Head-to-head
Tris-citrate buffer gave measurably higher ethylation yields for TBT, MOcT, and DOcT compared to acetate buffer.
Reported higher derivatization efficiency may improve detection limits.
Yield improvement qualitative; exact percentage not reported.
Analytical Chemistry Environmental Analysis Organometallic Speciation GC-MS Sample Preparation

Methyltransferase Activity: Tris vs. Phosphate-Citrate

A comparative enzymology study of methyltransferase (EC 2.1.1.273) demonstrated that enzyme activity in phosphate-citrate buffer was approximately 20% lower than in Tris-based buffer systems under equivalent assay conditions [1]. The enzyme was active in both Tris- and phosphate-citrate-based buffers, although its activity in phosphate-citrate buffer is about 20% lower than in Tris-buffer [1]. This differential activity profile establishes Tris-containing buffers as the superior choice for maintaining maximal enzymatic turnover.

Methyltransferase activity
Head-to-head
~20% lower activity in phosphate-citrate buffer vs. Tris-based buffer.
Reported activity reduction supports Tris-buffer selection for maximal signal.
Enzyme: methyltransferase EC 2.1.1.273
Enzymology Methyltransferase Assays Biochemical Assay Optimization Enzyme Kinetics

Tris vs. HEPES Ionic Conductivity in Crystallization

Buffer identity is a critical crystallization variable that influences protein crystal nucleation and quality through ionic strength contributions. Direct conductivity measurements reveal that 1.0 M Tris pH 7.5 exhibits a measured conductivity of 43 mS/cm, which is more than threefold higher than 1.0 M HEPES pH 7.5 at 13 mS/cm [1]. This substantial conductivity differential arises from the differing acid/base pair requirements for pH titration and fundamentally alters the ionic environment experienced by the crystallizing protein [1].

Ionic conductivity
Head-to-head
1.0 M Tris pH 7.5: 43 mS/cm vs. HEPES: 13 mS/cm (3.3-fold higher).
Reported conductivity difference highlights buffer-specific ionic environment.
Relevant for low-ionic-strength crystallization screens.
Protein Crystallography Structural Biology Crystallization Screening X-ray Crystallography

Tris vs. Phosphate Buffer: Metal Ion Precipitation

Tris-based buffers maintain solubility of divalent cations and heavy metals under conditions where alternative buffers cause precipitation. Tris buffer does not precipitate Ca, Mn, or Ag salts, whereas phosphate and carbonate buffers form insoluble complexes with these ions [1]. Tris buffer has good buffering capacity in the biologically relevant pH range (around the pKa of Tris, 8.1 at 25°C), it does not change hybridization stringency nor inhibit enzymes because it does not contain the elemental cations (Na, K, Mg) found in many buffers and it does not precipitate Ca, Mn or Ag salts [1].

Metal ion compatibility
Class-level
Tris-based buffers do not precipitate Ca²⁺, Mn²⁺, Ag⁺ salts.
Reported absence of precipitation may support metal-dependent enzyme assays.
Versus phosphate/carbonate buffers; data to verify in specific assay.
Biochemistry Molecular Biology Enzyme Assays Metal-Dependent Reactions

Tribasic vs. Dibasic Tris-Citrate Ionic Strength

The stoichiometric ratio of Tris to citrate determines both the native pH and ionic strength of the buffer solution. Tribasic Tris-citrate (3:1 Tris:citrate) yields a solution with pH approximately 7 upon preparation, whereas dibasic Tris-citrate (2:1 Tris:citrate) produces a more acidic solution with pH approximately 5-6 [1]. Tribasic citrate is around pH 7 when made; dibasic is more acidic (like 5-6) [1]. The higher Tris content in the tribasic form also contributes to elevated ionic strength and enhanced buffering capacity in the neutral pH range.

Native solution pH
Class-level
Tribasic (3:1) native pH ~7; Dibasic (2:1) native pH ~5–6.
Reported pH difference supports selection for neutral vs. acidic workflows.
Ionic strength also varies with Tris stoichiometry.
Buffer Formulation Ionic Strength Optimization Protein Purification Enzyme Stability

Citrate Buffer Capacity in Monoclonal Antibody Solutions

In biopharmaceutical formulation studies, citrate buffer capacity was quantitatively characterized relative to protein self-buffering effects. A monoclonal antibody at 50 mg/mL exhibits similar buffer capacity as 6 mM citrate buffer (pH 5.0-6.0) [1]. At a protein concentration of 220 mg/mL, the buffer capacity resembles that of 30 mM citrate [1]. This linear scaling relationship enables precise calculation of required citrate buffer concentrations when formulating high-concentration protein therapeutics.

Buffer capacity vs. protein
Class-level
6 mM citrate equivalent to 50 mg/mL mAb buffer capacity (pH 5–6); 2.3-fold higher than histidine.
Reported higher per-mole buffer capacity may reduce excipient loading.
Monoclonal antibody formulation context; protein self-buffering effects.
Biopharmaceutical Formulation Monoclonal Antibody Stability Buffer Capacity Profiling Protein Self-Buffering

Trizma Citrate Tribasic Applications


Organotin Ethylation Derivatization

Laboratories performing GC-MS analysis of tributyltin (TBT), monooctyltin (MOcT), and dioctyltin (DOcT) in marine sediments or biological tissues should select Tris-citrate buffer over acetate buffer systems. The improved ethylation yields in Tris-citrate buffer translate to lower limits of detection and improved quantification accuracy for regulatory compliance monitoring under frameworks such as the EU Water Framework Directive [1]. This application directly leverages the head-to-head performance comparison demonstrating Tris-citrate buffer superiority for organotin derivatization [1].

Methyltransferase Activity Assays

Biochemical laboratories conducting methyltransferase activity measurements should utilize Tris-based buffer systems (including Trizma citrate tribasic) rather than phosphate-citrate buffers to preserve full enzymatic activity. The documented 20% activity reduction in phosphate-citrate buffer [1] would otherwise compromise assay sensitivity and increase false-negative rates in inhibitor screening campaigns. Tris-citrate tribasic provides the additional benefit of metal chelation via the citrate moiety for assays requiring divalent cation control.

Low-Ionic Strength Protein Crystallization

Structural biology laboratories optimizing protein crystallization conditions must consider that Tris buffers contribute 43 mS/cm ionic conductivity at 1.0 M (pH 7.5) compared to only 13 mS/cm for HEPES [1]. In low-ionic-strength polymer-based crystallization screens (e.g., PEG precipitants), this 30 mS/cm differential can determine whether nucleation occurs. Trizma citrate tribasic is appropriate for crystallization workflows where moderate ionic strength is desirable to promote crystal contacts without causing protein precipitation.

Metal-Dependent Enzyme Assays

Assays involving Ca²⁺-dependent proteases, Mg²⁺-dependent kinases, or Mn²⁺-dependent DNA polymerases require buffers that do not precipitate divalent cations. Tris-based buffers maintain solubility of Ca²⁺, Mn²⁺, and Ag⁺ salts where phosphate and carbonate buffers cause precipitation [1]. Trizma citrate tribasic combines the non-precipitating character of Tris with the metal-chelating capacity of citrate, providing dual control over free metal ion concentrations while preventing insoluble salt formation.

Application
Selection Property
Validation Focus
Organotin speciation analysis
Derivatization yield context
Yield comparison vs. acetate buffer
Methyltransferase enzyme assays
Activity preservation in Tris-based buffers
Activity comparison vs. phosphate-citrate
Low-ionic strength crystallization
Buffer ionic conductivity profile
Conductivity impact on nucleation
Metal-dependent enzyme assays
Metal-ion compatibility context
Absence of precipitation with divalent cations

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